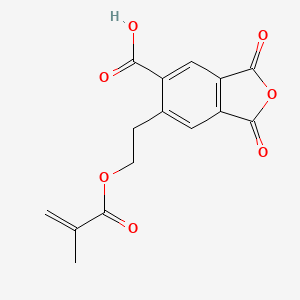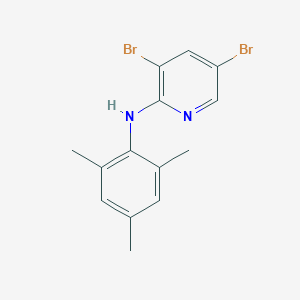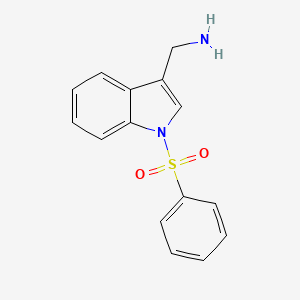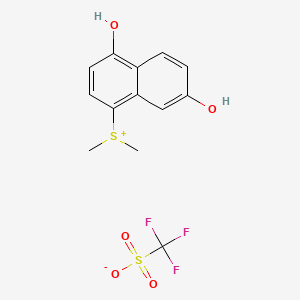
2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a piperidine ring substituted with a 3,5-dimethoxybenzyl group and a thiadiazole ring substituted with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the 3,5-Dimethoxybenzyl Group: The piperidine ring is then alkylated with 3,5-dimethoxybenzyl chloride under basic conditions to introduce the 3,5-dimethoxybenzyl group.
Formation of the Thiadiazole Ring: The final step involves the cyclization of the intermediate with a suitable thiadiazole precursor, such as thiosemicarbazide, under acidic conditions to form the 1,3,4-thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
化学反応の分析
Types of Reactions
2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-1H-benzimidazole
- 2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-1H-pyrrole
- 2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-1H-pyrazole
Uniqueness
2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the piperidine and thiadiazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C17H23N3O2S |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H23N3O2S/c1-12-18-19-17(23-12)14-4-6-20(7-5-14)11-13-8-15(21-2)10-16(9-13)22-3/h8-10,14H,4-7,11H2,1-3H3 |
InChIキー |
GIARDLZJVAQWQD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC3=CC(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14124196.png)

![methyl (2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B14124200.png)
![N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B14124204.png)

![[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)

![5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)

![1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose](/img/structure/B14124245.png)


![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)

